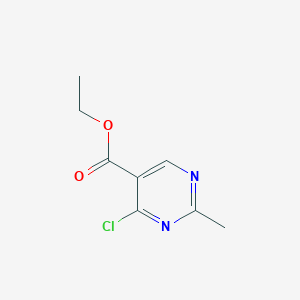
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a chemical compound with the CAS Number: 2134-36-3 . It has a molecular weight of 200.62 and is known to be an active pharmaceutical intermediate .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-chloro-2-methyl-5-pyrimidinecarboxylate . The InChI code is 1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It’s slightly soluble in water . The compound has a molecular formula of C8H9ClN2O2 .Wissenschaftliche Forschungsanwendungen
Syntheses and Derivatives
Syntheses of Pyrimidine Derivatives
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is used in synthesizing various derivatives of pyrimidine, such as 2,3-dihydro-7-methylpyrimido-[5,4-e]-1,3-thiazine and 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine. These derivatives exhibit analgesic, anti-inflammatory, and immunosuppressive activities (Malinka, Zawisza, & Zajac, 1989).
Antimicrobial Agent Synthesis
It's also used in creating mercapto- and aminopyrimidine derivatives as potential antimicrobial agents. Some of these compounds have shown effectiveness against pathogenic micro-organisms (El-kerdawy et al., 1990).
Antimicrobial and Cytotoxic Activity
Antimicrobial Activity of Pyrimidine Glycosides
The compound is utilized in reactions to form ethyl 2-aryl-4-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosylthio or/ oxy)-6-methylpyrimidine-5-carboxylate, showing antimicrobial activity (El‐Sayed et al., 2008).
Cytotoxic Activity in Novel Derivatives
Novel 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate have been studied for their cytotoxicity against various cell lines, showing varying degrees of activity (Stolarczyk et al., 2018).
Pharmaceutical and Chemical Applications
Potential HIV-1 Protease Inhibitor
A derivative of this compound, specifically diethyl 6,6-disulfanediylbis(2-(dichloromethyl)-4-methylpyrimidine- 5-carboxylate), has been explored as a potential HIV-1 protease inhibitor (Pekparlak et al., 2020).
Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate Derivatives
Preparation of CK2 Inhibitors
Ethyl 5-bromopyrimidine-4-carboxylate, a derivative, has been used in the preparation of potent CK2 inhibitors, demonstrating the compound's relevance in drug development (Regan et al., 2012).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is recommended to store the compound in a cool, dry, ventilated place .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIAVLIGRIDNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506549 | |
| Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2134-36-3 | |
| Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

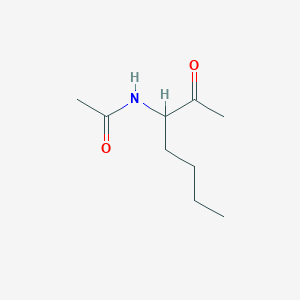



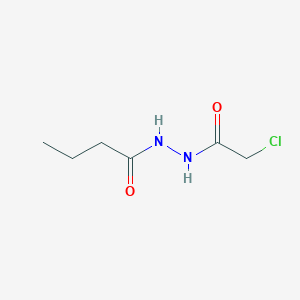
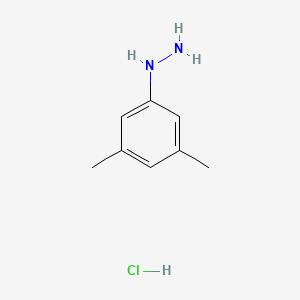
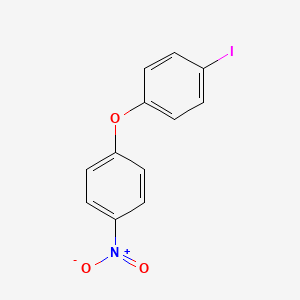
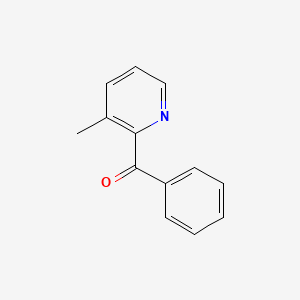
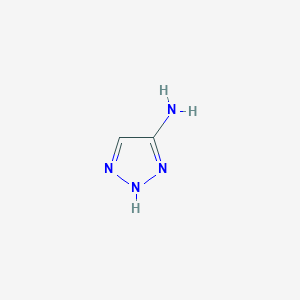

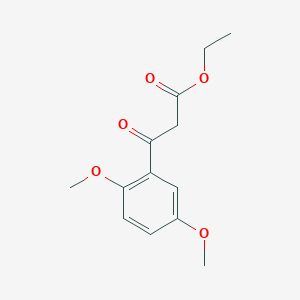
![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)

